molecular formula C30H40FN4O5+ B1261339 4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium

4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium

Número de catálogo B1261339
Peso molecular: 555.7 g/mol
Clave InChI: OTTWGPCKOVYEPD-FWEHEUNISA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium is a member of pyrrolidines.

Aplicaciones Científicas De Investigación

Antitubercular Potential

  • Application : This compound has shown promising results as a potential therapeutic for tuberculosis. It exhibited significant activity against Mycobacterium tuberculosis strains, including isoniazid-resistant strains, demonstrating its potential as an antitubercular agent without cytotoxic effects (Ahsan et al., 2012).

Antimycobacterial Activity

  • Application : It has been identified as part of a novel series of compounds with significant in vitro antimycobacterial activity. The compound's lipophilic properties were estimated, and it demonstrated effective action against various Mycobacterium species (Goněc et al., 2017).

CCR5 Antagonist Synthesis

  • Application : The compound was involved in the development of an orally active CCR5 antagonist. This research highlighted a practical synthesis method, contributing to advancements in HIV treatment strategies (Ikemoto et al., 2005).

Antimitotic Agents

  • Application : This compound played a role in the development of antimitotic agents. Its isomers were found to be active in several biological systems, with potential implications for cancer treatment (Temple & Rener, 1992).

Selective Met Kinase Inhibition

  • Application : It has been part of a study to identify selective Met kinase inhibitors. This research is significant in the context of cancer therapeutics, especially for treatments targeting specific genetic profiles in tumors (Schroeder et al., 2009).

Propiedades

Nombre del producto

4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium

Fórmula molecular

C30H40FN4O5+

Peso molecular

555.7 g/mol

Nombre IUPAC

4-[(3S,6R,7S,8aS)-7-[(4-fluorophenyl)methylcarbamoyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylazanium

InChI

InChI=1S/C30H39FN4O5/c1-35(2,3)14-5-4-9-25-30(39)34-26(29(38)33-25)18-24(28(37)32-19-20-10-12-22(31)13-11-20)27(34)21-7-6-8-23(17-21)40-16-15-36/h6-8,10-13,17,24-27,36H,4-5,9,14-16,18-19H2,1-3H3,(H-,32,33,37,38)/p+1/t24-,25-,26-,27-/m0/s1

Clave InChI

OTTWGPCKOVYEPD-FWEHEUNISA-O

SMILES isomérico

C[N+](C)(C)CCCC[C@H]1C(=O)N2[C@@H](C[C@@H]([C@@H]2C3=CC(=CC=C3)OCCO)C(=O)NCC4=CC=C(C=C4)F)C(=O)N1

SMILES canónico

C[N+](C)(C)CCCCC1C(=O)N2C(CC(C2C3=CC(=CC=C3)OCCO)C(=O)NCC4=CC=C(C=C4)F)C(=O)N1

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium
Reactant of Route 2
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium
Reactant of Route 3
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium
Reactant of Route 4
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium
Reactant of Route 5
Reactant of Route 5
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium
Reactant of Route 6
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.